2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)15(21)18-17-20-19-16(22-17)13-9-5-6-10-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOYXRYMVYCUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment of the benzamide group. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with a benzamide derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamide and oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
Case Study:
A study conducted on similar oxadiazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains . This suggests that 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide may possess comparable antimicrobial properties.
Anticancer Potential
The anticancer potential of oxadiazole compounds has been extensively studied. The structural similarity of these compounds to known anticancer agents allows for the exploration of their efficacy against various cancer cell lines.
Case Study:
In vitro studies have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity . The presence of substituents like methylsulfanyl groups enhances the interaction with biological targets, potentially leading to improved anticancer effects.
Enzyme Inhibition
Oxadiazoles have been investigated as enzyme inhibitors, particularly targeting pathways involved in cancer and microbial growth. The ability of this compound to inhibit specific enzymes could be a focal point for future research.
Example:
The inhibition of dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, has been documented for related compounds . This positions the compound as a candidate for further studies aimed at developing new therapeutic agents targeting similar pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide: shares structural similarities with other oxadiazole derivatives and benzamide compounds.
Other oxadiazole derivatives: These compounds also contain the oxadiazole ring but may have different substituents, leading to varied biological activities.
Benzamide derivatives: Compounds with the benzamide core but different functional groups attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 224.3 g/mol
Structural Representation
The compound features a benzamide structure with a methylsulfanyl-substituted phenyl group and an oxadiazole moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives reveal promising results. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that substitutions on the oxadiazole ring enhance the anticancer activity by improving cellular uptake and interaction with target proteins.
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against human glioblastoma cells. Among the tested compounds, one derivative exhibited an IC value lower than 10 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : Another research effort assessed the antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation in cancer cells.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications on the benzamide and oxadiazole rings significantly influence the biological activities. For instance:
- The presence of electron-donating groups enhances anticancer potency.
- Substituents on the phenyl ring can modulate antimicrobial efficacy.
Q & A
Q. What are the key synthetic routes for 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Esterification of 2-methylbenzoic acid to form the methyl ester.
- Step 2 : Hydrazination with hydrazine hydrate to yield the hydrazide intermediate.
- Step 3 : Cyclization with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.
- Step 4 : Coupling with 2-(methylsulfanyl)benzoyl chloride under basic conditions (e.g., NaH in dry THF).
Q. Optimization Tips :
- Use anhydrous solvents and inert atmosphere to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize by-products.
- Purify intermediates via column chromatography to ensure high yields (>70%) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key Techniques :
- X-ray Crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylsulfanyl at C2-phenyl, 2-methylbenzamide).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 368.08).
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What biological activities are associated with this compound, and how are they evaluated?
Reported Activities :
- Antimicrobial : Tested against Gram-positive/negative bacteria via broth microdilution (MIC values <10 µg/mL).
- Anticancer : Screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC ~5–20 µM).
- Enzyme Inhibition : Targets like carbonic anhydrase II (hCA II) or kinases via fluorescence-based assays .
Q. Mechanistic Insights :
- The oxadiazole ring facilitates π-π stacking with enzyme active sites, while the methylsulfanyl group enhances lipophilicity for membrane penetration .
Advanced Research Questions
Q. How do structural modifications impact bioactivity? A structure-activity relationship (SAR) perspective.
Key Findings :
- Substituent Position : 2-Methylsulfanyl on phenyl improves antimicrobial activity vs. 4-chloro derivatives (MIC reduced by 50%) .
- Oxadiazole vs. Thiadiazole : Replacement with 1,3,4-thiadiazole decreases cytotoxicity (IC increases 2-fold) due to reduced electron density .
- Benzamide Modifications : Fluorination at the benzamide meta-position enhances enzyme inhibition (e.g., hCA II K = 12 nM) .
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Use molecular docking (AutoDock Vina) to predict binding modes before in vitro validation .
Q. How can computational methods resolve contradictions in bioassay data?
Case Example :
- Contradiction : Variable IC values in cytotoxicity assays (e.g., 5 vs. 20 µM in HepG2).
- Resolution :
- Perform molecular dynamics simulations to assess conformational stability in solvent vs. protein-bound states.
- Validate via free-energy perturbation (FEP) calculations to quantify binding affinity differences.
- Re-test under standardized conditions (e.g., serum-free media, fixed incubation times) .
Q. What strategies are effective for crystallizing this compound, given its low solubility?
Approaches :
Q. How can in silico ADMET profiling guide experimental design?
Key Parameters :
- Lipinski’s Rule : LogP <5, molecular weight <500 Da (this compound: LogP 3.8, MW 367.4).
- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) using SwissADME.
- Toxicity : Screen for hERG channel inhibition via QSAR models .
Q. What are common pitfalls in synthesizing the 1,3,4-oxadiazole core, and how are they mitigated?
Challenges :
- Low Cyclization Yields : Due to competing side reactions (e.g., hydrazide dimerization).
- Mitigation : Use high-purity reagents, optimize stoichiometry (1:1.2 hydrazide:cyanogen bromide), and employ microwave-assisted synthesis (70°C, 30 min) .
Q. How does the methylsulfanyl group influence reactivity in follow-up chemical modifications?
Reactivity Profile :
- Oxidation : Convert to sulfoxide (HO, acetic acid) or sulfone (KMnO, HO).
- Nucleophilic Substitution : Replace with amines (e.g., piperazine) under Buchwald-Hartwig conditions.
- Applications : Sulfone derivatives show enhanced anticancer activity (IC 2.5 µM vs. parent 10 µM) .
Q. How can researchers address batch-to-batch variability in biological activity?
Strategies :
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS.
- Biological Replicates : Use triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Express activity as % inhibition relative to a reference compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
